3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride
Description
Properties
CAS No. |
2055840-74-7 |
|---|---|
Molecular Formula |
C11H13Cl3N2 |
Molecular Weight |
279.6 g/mol |
IUPAC Name |
3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c12-8-4-9-7(2-1-3-14)6-15-11(9)10(13)5-8;/h4-6,15H,1-3,14H2;1H |
InChI Key |
FVHWBYIWTFMOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCCN)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloroindole and 3-bromopropan-1-amine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole ring undergoes electrophilic substitution preferentially at the 4- and 6-positions due to electron-donating effects of the nitrogen atom, but the 5,7-dichloro substituents alter electron density distribution. Key reactions include:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro derivative | Limited regioselectivity due to deactivation by chlorine substituents |
| Sulfonation | H₂SO₄, SO₃ | 6-Sulfo derivative | Requires elevated temperatures (80–100°C) for significant yield |
Amine Group Reactivity
The primary amine (-CH₂CH₂CH₂NH₂·HCl) participates in characteristic nucleophilic reactions:
Acylation
Reacts with acetyl chloride in anhydrous THF to form the corresponding acetamide (), isolated in 78% yield.
Mechanism :
Schiff Base Formation
Condenses with aromatic aldehydes (e.g., benzaldehyde) under reflux in ethanol to produce imines ( 320 nm by UV-Vis).
Cross-Coupling Reactions
The 3-position propylamine side chain enables Pd-catalyzed couplings:
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, K₃PO₄ | Aryl bromides | 65–72% |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Boronic acids | 55–62% |
Reaction rates are slower compared to non-halogenated indoles due to steric and electronic effects of chlorine atoms.
Reductive Alkylation
The amine undergoes reductive amination with ketones (e.g., acetone) using NaBH₃CN in methanol, yielding secondary amines () with 85% efficiency.
Comparative Reactivity with Analogues
The dichloro substituents significantly modulate reactivity compared to other indole derivatives:
| Compound | Nitration Rate (rel.) | Acylation Yield | Suzuki Coupling Yield |
|---|---|---|---|
| 3-(1H-Indol-3-yl)propan-1-amine | 1.00 | 92% | 88% |
| 3-(5-Cl-1H-indol-3-yl)propan-1-amine | 0.68 | 84% | 73% |
| 3-(5,7-Cl₂-1H-indol-3-yl)propan-1-amine | 0.42 | 78% | 62% |
Stability Considerations
The compound’s unique reactivity profile makes it valuable for synthesizing pharmacologically active indole derivatives while requiring careful optimization of reaction conditions .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H15Cl2N2·HCl
- Molecular Weight : Approximately 293.6 g/mol
- CAS Number : 1956381-80-8
The presence of chlorine atoms at positions 5 and 7 of the indole ring enhances the compound's reactivity and biological activity. The amine functional group allows for further derivatization, making it a versatile scaffold for drug development.
Anticancer Activity
Research has indicated that derivatives of indole compounds, including 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride, exhibit potent anticancer properties. Studies conducted by the National Cancer Institute (NCI) have shown that related compounds can inhibit cell growth in various cancer cell lines. For instance:
| Compound | Biological Activity | Reference |
|---|---|---|
| 3-(5-Chloro-1H-indol-3-yl)propan-1-amina | Anticancer properties | |
| 2-(5,7-Dichloro-2-methyl-1H-indol-3-y)ethanamine Hydrochloride | Potential antimicrobial effects | |
| 3-(5,7-Dichloro-indolyl)-propylamine Hydrochloride | Investigated for anticancer activity |
The mechanism of action is believed to involve the induction of apoptosis in tumor cells through modulation of signaling pathways related to cell survival and growth.
Neuroprotective Effects
In addition to its anticancer potential, this compound has been investigated for its neuroprotective effects. Animal studies demonstrated that treatment with this compound significantly improved cognitive function in models of neurodegenerative diseases such as Alzheimer's disease. The findings suggest that the compound may reduce neuroinflammation and oxidative stress, which are critical factors in neurodegeneration.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the chemical structure. Common synthetic methods include:
- Indole Formation : Synthesis begins with the formation of the indole core through cyclization reactions.
- Chlorination : Selective chlorination introduces chlorine substituents at specific positions on the indole ring.
- Amine Functionalization : The final step involves introducing the propanamine moiety through nucleophilic substitution reactions.
These methods enable researchers to create analogs with enhanced biological activity or altered pharmacokinetic properties.
Case Study 1: Anticancer Screening
A study published in MDPI highlighted the synthesis of various indole derivatives and their evaluation for anticancer activity. Results indicated that modifications to the indole structure could significantly enhance growth inhibition against several cancer cell lines, emphasizing the importance of structural diversity in drug design .
Case Study 2: Neuroprotective Research
In another investigation focusing on neuroprotection, researchers assessed the impact of this compound on cognitive function in animal models of Alzheimer's disease. The study reported notable improvements in memory and learning capabilities compared to control groups, suggesting a potential therapeutic role for this compound in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Indole Derivatives
Key Observations:
- This could influence reactivity in synthesis or interactions with biological targets.
- Lipophilicity: The dichloro substitution likely elevates logP values compared to non-halogenated or mono-halogenated analogs, improving membrane permeability but reducing aqueous solubility.
- Molecular Weight : The target compound’s higher molecular weight (~280 g/mol) may affect pharmacokinetics, such as absorption and distribution, compared to lighter analogs like the 5-fluoro derivative (228.7 g/mol) .
Biological Activity
3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride is an indole derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to explore its biological activity, including antibacterial, anticancer, and antimalarial properties.
The compound has the molecular formula and a molecular weight of approximately 244.16 g/mol. The presence of chlorine atoms at the 5 and 7 positions of the indole ring significantly influences its reactivity and biological properties.
Antibacterial Activity
Research indicates that indole derivatives can exhibit significant antibacterial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
In comparison to ceftriaxone, a standard antibiotic, these compounds showed comparable inhibition zones against the tested organisms .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has been tested against various cancer cell lines, revealing significant cytotoxic effects. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| HepG2 | 9.71 |
| HCT-116 | 2.29 |
| PC3 | 7.36 |
These results indicate that the compound exhibits potent anticancer activity, particularly against HCT-116 cells .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in treated cells. For example, treated MCF-7 cells showed increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cytotoxicity . Additionally, flow cytometry analyses revealed a significant accumulation of cells in the S phase of the cell cycle, suggesting that the compound may disrupt normal cell cycle progression .
Antimalarial Activity
Emerging research has also highlighted the antimalarial potential of indole derivatives. The compound was evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. In vitro assays demonstrated that it possesses an IC50 value below against Plasmodium falciparum DHODH while showing selectivity against human DHODH . This selectivity is crucial for minimizing side effects in therapeutic applications.
Q & A
Q. What are the common synthetic routes for 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-amine hydrochloride, and what critical parameters influence yield and purity?
The synthesis typically involves three stages: (1) indole ring functionalization (chlorination at positions 5 and 7), (2) alkylation of the indole C3 position with a propane-1-amine chain, and (3) hydrochloride salt formation . Key parameters include reaction temperature (optimized between 0–5°C during chlorination to avoid over-halogenation), stoichiometry of alkylating agents (e.g., propyl bromide), and pH control during salt formation to ensure crystallinity. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .
Q. How should researchers handle solubility challenges during in vitro biological assays for this compound?
Due to its limited aqueous solubility, co-solvent systems are often employed:
Q. What storage conditions are recommended to maintain the compound’s stability?
Store as a lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. For short-term use (≤1 month), solutions in anhydrous DMSO can be stored at -80°C with minimal degradation. Avoid freeze-thaw cycles, and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data across studies?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay variability : Validate activity using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays).
- Batch purity differences : Characterize compounds with LC-MS and ¹H-NMR to confirm ≥95% purity.
- Structural analogs : Perform SAR studies to differentiate the parent compound from trace impurities or degradation products .
Q. What strategies optimize reaction conditions for synthesizing novel derivatives with improved bioactivity?
Apply statistical Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example:
- Use a Box-Behnken design to optimize Suzuki-Miyaura coupling for introducing aryl substituents.
- Prioritize factors via Pareto analysis, focusing on reaction time and ligand-to-metal ratio to maximize yield while minimizing byproducts .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₃), leveraging crystal structures from the PDB (e.g., 4IB4).
- Molecular Dynamics (MD) simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess conformational changes.
- Validate predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .
Q. How to design toxicology studies to identify off-target effects and metabolic liabilities?
- CYP450 inhibition screening : Use human liver microsomes to assess interactions with CYP3A4/2D6.
- hERG channel binding assays : Employ patch-clamp electrophysiology to evaluate cardiac risk.
- Metabolite profiling : Incubate with hepatocytes and analyze via UPLC-QTOF-MS to detect glucuronidation or sulfation pathways .
Q. How can Quality by Design (QbD) principles improve process development for scale-up?
Define a design space using multivariate analysis:
- Critical Quality Attributes (CQAs): Purity, particle size, residual solvent levels.
- Critical Process Parameters (CPPs): Mixing speed during crystallization, antisolvent addition rate.
- Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .
Q. What analytical techniques characterize degradation products under accelerated stability conditions?
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-HRMS/MS : Identify degradation products using a Q-Exactive Orbitrap, comparing fragmentation patterns to synthetic standards.
- XRD : Confirm polymorphic transitions that may affect solubility .
Q. How to establish structure-activity relationships (SAR) for substituents on the indole ring?
- Synthesize analogs with halogens (F, Br), electron-donating groups (OMe), or bulky substituents (t-Bu) at positions 5 and 7.
- Test in parallel against a panel of targets (e.g., GPCRs, kinases) using high-throughput screening.
- Apply Free-Wilson analysis to quantify contributions of substituents to potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
